3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol
Description
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol is a phenolic amine derivative characterized by a chiral center at the (3S)-position of the hex-5-enyl chain and a para-methyl-substituted phenol group. Its structure combines aromatic (phenyl), aliphatic (hex-5-enyl), and hydrogen-bonding (phenolic -OH and amino -NH-) functionalities.
Properties
CAS No. |
922191-46-6 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-methyl-2-[[(3S)-1-phenylhex-5-en-3-yl]amino]phenol |
InChI |
InChI=1S/C19H23NO/c1-3-8-17(14-13-16-10-5-4-6-11-16)20-19-15(2)9-7-12-18(19)21/h3-7,9-12,17,20-21H,1,8,13-14H2,2H3/t17-/m1/s1 |
InChI Key |
RPUVLGJMUKBOMR-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)O)N[C@@H](CCC2=CC=CC=C2)CC=C |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(CCC2=CC=CC=C2)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with an amine. The reaction conditions often require a base to deprotonate the amine, facilitating its attack on the aromatic ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the amino group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared features:
Key Observations :
Hydrogen-Bonding Profiles: The target compound exhibits dual hydrogen-bonding capacity (-OH and -NH-), contrasting with silyl-protected analogs (e.g., ), which lack free -OH groups . Compared to valsartan’s tetrazole (strong acceptor) and carboxylic acid (donor/acceptor), the phenolic -OH in the target compound provides weaker acidity but similar directional bonding patterns . Ritonavir’s carbamate and amide groups enable intramolecular H-bonding, a feature absent in the target compound due to its simpler amine-phenol system .
Stereochemical and Synthetic Considerations: The (3S)-chirality in the hexenyl chain mirrors the stereospecific synthesis of intermediates in , where chiral centers are critical for regioselective reactions (e.g., acrylation at -78°C) . Unlike ritonavir’s multi-step peptidomimetic synthesis, the target compound’s synthesis likely involves direct amination of phenol derivatives, as inferred from similar silyl ether/acrylate protocols .
Physicochemical Properties: The phenol group confers moderate solubility in polar solvents (e.g., DCM, ethanol), whereas silyl-protected analogs () show enhanced lipophilicity . Compared to valsartan’s zwitterionic tetrazole-carboxylic acid system, the target compound lacks ionizable groups beyond the phenolic -OH, resulting in lower aqueous solubility at physiological pH .
Pharmacological Potential: While ritonavir and valsartan are clinically validated (antiviral and antihypertensive, respectively), the target compound’s bioactivity remains unexplored.
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